Sodium Fluoroacetate-13C2
Description
Properties
Molecular Formula |
13C2H2FNaO2 |
|---|---|
Molecular Weight |
102.01 |
Origin of Product |
United States |
Chemical Profile of Sodium Fluoroacetate 13c2
| Property | Value |
| Chemical Name | Sodium 2-fluoroacetate-¹³C₂ |
| Synonyms | Sodium monofluoroacetate-¹³C₂ |
| CAS Number | 2483824-38-8 (Labeled) |
| Unlabeled CAS Number | 62-74-8 |
| Molecular Formula | F¹³C₂H₂NaO₂ |
| Molecular Weight | 102.01 g/mol |
| Appearance | Fluffy colorless to white powder or crystals |
| Melting Point | 200 °C (decomposes) |
| Solubility | Soluble in water |
| Storage | Store at room temperature away from light and moisture |
Sources: wikipedia.orgisotope.comisotope.comlgcstandards.comisotope.com
Biochemical Transformations and Metabolic Flux of Sodium Fluoroacetate 1,2 13c2
Cellular Uptake Mechanisms and Intracellular Biotransformation to Fluoroacetyl-Coenzyme A
The journey of sodium fluoroacetate (B1212596) begins with its transport into the cell. Due to its structural similarity to acetate, it is readily taken up by cells. nih.govresearchgate.net In specific tissues like the brain, fluoroacetate is preferentially absorbed by glial cells. nih.gov Once inside the cell, the molecule is transported into the mitochondria, the primary site of cellular respiration. wikipedia.orgyoutube.com
Within the mitochondrial matrix, fluoroacetate undergoes a critical activation step. wikipedia.orgyoutube.com The enzyme acetyl-CoA synthetase, which normally acts on acetate, catalyzes the conversion of fluoroacetate into fluoroacetyl-coenzyme A (fluoroacetyl-CoA). wikipedia.org This reaction is the initial and committing step in the metabolic pathway that ultimately leads to cellular toxicity. regulations.govinchem.orgresearchgate.net The formation of fluoroacetyl-CoA from the isotopically labeled precursor results in fluoroacetyl-[1,2-13C2]-CoA, effectively introducing the heavy carbon isotopes into the cell's metabolic machinery.
The "Lethal Synthesis" Pathway: Condensation with Oxaloacetate to Form Fluorocitrate via Citrate (B86180) Synthase
The newly formed fluoroacetyl-CoA enters the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. nih.govresearchgate.net In the first reaction of the cycle, the enzyme citrate synthase catalyzes the condensation of the acetyl group from acetyl-CoA with a four-carbon molecule, oxaloacetate, to form the six-carbon molecule citrate. youtube.comgusc.lv However, when fluoroacetyl-CoA is present, citrate synthase mistakenly uses it as a substrate instead of the natural acetyl-CoA. wikipedia.orgregulations.govgusc.lv
This enzymatic reaction condenses fluoroacetyl-[1,2-13C2]-CoA with oxaloacetate to produce fluorocitrate, which now carries the two 13C labels. wikipedia.orggusc.lv This metabolic conversion is famously termed "lethal synthesis," a concept first described by Sir Rudolph Peters, because the cell itself produces the agent of its own demise from a less toxic precursor. regulations.govinchem.orggusc.lvnih.govchempedia.info The specific toxic isomer formed is (-)-erythro-2-fluorocitrate. inchem.orgnih.gov
Perturbation of the Tricarboxylic Acid (TCA) Cycle and Alterations in Downstream Metabolite Pools
The synthesized fluorocitrate is a potent and specific inhibitor of aconitase, the next enzyme in the TCA cycle. wikipedia.orgregulations.govnih.govresearchgate.netontosight.ai Aconitase is responsible for isomerizing citrate to isocitrate, a crucial step for the continuation of the cycle. quora.com By binding tightly to aconitase, fluorocitrate effectively blocks the enzyme's function, bringing the TCA cycle to a grinding halt at this specific point. nih.govresearchgate.netwikipedia.org
This enzymatic blockade has immediate and severe consequences for cellular metabolism. The most direct result is a massive accumulation of citrate (and fluorocitrate) within the cell, as it can no longer be processed. nih.govresearchgate.netnih.govresearchgate.net Concurrently, the concentrations of all subsequent metabolites in the TCA cycle, such as isocitrate, α-ketoglutarate, succinate, fumarate, and malate, are severely depleted. nih.govresearchgate.net This disruption of the TCA cycle cripples the cell's ability to produce reducing equivalents (NADH and FADH2), which are essential for generating ATP through oxidative phosphorylation. nih.govresearchgate.netresearchgate.net The resulting energy deficit disrupts numerous cellular functions. nih.govresearchgate.netnih.gov
The following table summarizes findings from a study on rats, illustrating the direct impact of fluoroacetate on key cardiac metabolites.
| Metabolite | Fold Change After Fluoroacetate Exposure | Implication |
| Citrate | + 4.2-fold | Confirms aconitase inhibition and TCA cycle blockage. nih.gov |
| ATP | - 1.9-fold | Indicates severe energy depletion due to impaired oxidative metabolism. nih.gov |
This data is derived from a study on the effects of fluoroacetate on the rat heart and demonstrates the biochemical hallmark of this metabolic poison. nih.gov
Isotopic Redistribution Patterns and 13C Isotopomer Analysis within Central Carbon Metabolism
The use of Sodium Fluoroacetate-[1,2-13C2] is particularly valuable for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions. nih.govnih.govnih.gov By introducing the two ¹³C atoms into the TCA cycle, researchers can trace their distribution throughout the metabolic network.
When fluoroacetyl-[1,2-13C2]-CoA condenses with unlabeled oxaloacetate, it forms fluorocitrate with two ¹³C labels (an M+2 isotopologue). The blockage of aconitase causes this M+2 labeled citrate/fluorocitrate to accumulate. Consequently, the ¹³C label is prevented from flowing into downstream metabolites. This means that metabolites such as α-ketoglutarate, succinate, and glutamate (B1630785) would show a significant lack of ¹³C enrichment, which would be expected under normal TCA cycle function.
The analysis of the mass distribution vectors (MDVs)—the fractional abundance of each isotopologue from M+0 to M+n—of various metabolites can be performed using techniques like gas chromatography-mass spectrometry (GC-MS). nih.govnih.govshimadzu.com This analysis provides a quantitative snapshot of the metabolic state. For example, it can precisely pinpoint the location and severity of the enzymatic inhibition. The table below illustrates a hypothetical labeling pattern following the introduction of Sodium Fluoroacetate-[1,2-13C2].
| Metabolite | Expected Primary Isotopologue | Rationale |
| Fluoroacetyl-CoA | M+2 | Direct product of Sodium Fluoroacetate-[1,2-13C2] activation. |
| Citrate/Fluorocitrate | M+2 | Formed from the condensation of M+2 Fluoroacetyl-CoA and unlabeled oxaloacetate. Accumulates due to aconitase inhibition. wikipedia.org |
| α-Ketoglutarate | M+0 | The ¹³C label from citrate cannot proceed past the aconitase block, so α-ketoglutarate remains largely unlabeled. nih.govresearchgate.net |
| Glutamate | M+0 | Derived from α-ketoglutarate, it will also remain unlabeled, reflecting the TCA cycle disruption. nih.govresearchgate.net |
This table demonstrates the expected distribution of the ¹³C label, which allows for a detailed analysis of the metabolic bottleneck caused by fluorocitrate.
Impact on Key Anabolic and Catabolic Pathways Interconnected with the TCA Cycle (e.g., Glycolysis, Glutamate Metabolism)
The disruption of the TCA cycle by fluoroacetate sends ripples throughout the entire metabolic network, affecting numerous interconnected pathways.
Glycolysis: The massive accumulation of citrate acts as a negative feedback inhibitor of phosphofructokinase, a key rate-limiting enzyme in glycolysis. regulations.gov This inhibition slows down the breakdown of glucose. Furthermore, the impaired oxidative metabolism leads to the accumulation of lactic acid, which also serves to retard glycolysis. nih.govresearchgate.netregulations.gov
Glutamate Metabolism: The TCA cycle intermediate α-ketoglutarate is essential for the synthesis of the excitatory neurotransmitter glutamate and, subsequently, glutamine. nih.govresearchgate.netnih.gov The severe depletion of α-ketoglutarate, due to the aconitase block, impairs the production of both glutamate and glutamine. nih.govresearchgate.net This has been observed in the brains of rodents poisoned with fluoroacetate and can disrupt neurotransmission and the brain's ability to detoxify ammonia. nih.govnih.gov
Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors, known as gluconeogenesis, is a highly energy-demanding process. The drastic reduction in ATP levels caused by the shutdown of the TCA cycle leads to the inhibition of this pathway. nih.govresearchgate.net
Fatty Acid Metabolism: With the primary pathway for acetyl-CoA oxidation blocked, the cell's ability to process fatty acids is also impaired. This can lead to an increase in the formation of ketone bodies as an alternative fate for acetyl-CoA, which contributes to the development of metabolic acidosis. nih.govresearchgate.net
Molecular Basis of Fluorocitrate's Potent Inhibition of Aconitase
The toxicity of sodium fluoroacetate stems from its metabolic conversion to fluorocitrate, which acts as a powerful inhibitor of aconitase, a key enzyme in the TCA cycle. nih.govmdpi.com The isotopically labeled Sodium Fluoroacetate-[1,2-13C2] follows the same metabolic pathway, allowing researchers to trace its conversion and subsequent effects.
The process begins with the enzymatic condensation of fluoroacetyl-CoA, derived from Sodium Fluoroacetate-[1,2-13C2], with oxaloacetate to form (-)-erythro-2-fluorocitrate-[1,2-13C2]. oup.commdpi.com This labeled fluorocitrate is structurally similar to citrate, the natural substrate of aconitase, enabling it to bind to the enzyme's active site. diva-portal.orgnih.gov
The inhibitory action is not a simple competitive binding. Instead, the (-)-erythro diastereomer of fluorocitrate acts as a mechanism-based inhibitor. Aconitase first processes the fluorocitrate, converting it to fluoro-cis-aconitate. This is followed by the addition of a hydroxyl group and the loss of the fluoride (B91410) ion, resulting in the formation of 4-hydroxy-trans-aconitate (HTn). diva-portal.orgrsc.org It is this resulting molecule, HTn, that binds extremely tightly, though not covalently, to the active site of aconitase, effectively inactivating the enzyme. jneurosci.orgrsc.org
X-ray crystallography studies of the enzyme-inhibitor complex have revealed that HTn binds in a manner similar to the inhibitor trans-aconitate, while also making all the interactions of the natural substrate, isocitrate. jneurosci.org The structure is stabilized by several strong hydrogen bonds involving HTn, a water molecule bound to the [4Fe-4S] cluster of the enzyme, and active site residues such as Asp-165 and His-167. jneurosci.org This tight binding explains the potent and persistent inhibition of aconitase.
Functional Consequences of Aconitase Inhibition on Mitochondrial Respiration and ATP Generation
The potent inhibition of aconitase by fluorocitrate, the metabolite of Sodium Fluoroacetate-[1,2-13C2], has profound consequences for mitochondrial respiration and the generation of adenosine (B11128) triphosphate (ATP). By blocking the conversion of citrate to isocitrate, the TCA cycle is effectively halted at this step. nih.govmdpi.comamazonaws.com
This blockade leads to a significant accumulation of citrate within the mitochondria and subsequently in the cytoplasm. oup.comnih.gov Concurrently, there is a depletion of downstream TCA cycle intermediates, such as isocitrate, α-ketoglutarate, succinate, and malate. mdpi.comnih.gov The reduction in these intermediates severely curtails the generation of reducing equivalents (NADH and FADH2), which are essential electron donors for the mitochondrial electron transport chain. amazonaws.com
Without a sufficient supply of electrons from the TCA cycle, the rate of oxidative phosphorylation, the primary process for ATP synthesis in aerobic organisms, is drastically reduced. researchgate.netaetox.es This leads to a rapid depletion of cellular ATP levels, compromising numerous energy-dependent cellular processes. nih.gov The disruption of the TCA cycle also leads to an increase in lactate (B86563) production as the cell attempts to generate ATP through glycolysis, resulting in metabolic acidosis. mdpi.comsemanticscholar.org The accumulation of citrate itself can have further inhibitory effects, for instance, on phosphofructokinase-1, a key regulatory enzyme in glycolysis. oup.com
Studies using sodium fluoroacetate have demonstrated a significant decrease in mitochondrial oxygen consumption upon aconitase inhibition, particularly in tissues with high metabolic rates like the brain and heart. acs.org The inhibition of aconitase and the subsequent decrease in mitochondrial respiration are central to the metabolic crisis induced by fluoroacetate.
Specific Interactions with Other Metabolic Enzymes and Regulatory Elements
The metabolic disruption caused by Sodium Fluoroacetate-[1,2-13C2] extends beyond the direct inhibition of aconitase. The resulting accumulation of its metabolite, fluorocitrate, and the primary substrate, citrate, can influence the activity of other enzymes and transport proteins.
One significant interaction is with the mitochondrial citrate carrier. The elevated levels of fluorocitrate can inhibit the transport of citrate across the mitochondrial membrane, further exacerbating the disruption of cellular metabolism. oup.comnih.gov
Furthermore, the accumulation of citrate in the cytosol can allosterically inhibit phosphofructokinase-1 (PFK-1), a critical rate-limiting enzyme in the glycolytic pathway. oup.com This feedback inhibition can throttle the very pathway the cell might otherwise rely on for ATP production in the face of a compromised TCA cycle.
Conversely, some studies have noted that the activity of pyruvate (B1213749) dehydrogenase may increase in the presence of fluoroacetate. This is thought to be due to the inhibition of pyruvate dehydrogenase kinase, the enzyme responsible for inactivating the pyruvate dehydrogenase complex. aetox.es
The use of isotopically labeled compounds like Sodium Fluoroacetate-[1,2-13C2] allows for the detailed study of these secondary effects. By tracing the flow of the 13C atoms, researchers can observe how the metabolic landscape is reshaped following the primary inhibition of aconitase and identify other points of interaction within the broader metabolic network.
Differential Effects on Enzyme Kinetics and Allosteric Regulation in Cellular Contexts
The inhibitory effects of fluorocitrate, derived from Sodium Fluoroacetate-[1,2-13C2], on aconitase can exhibit different kinetic profiles depending on the experimental context and the substrate being used. In studies with purified aconitase, fluorocitrate has been shown to be a linear competitive inhibitor when either citrate or isocitrate is the substrate. researchgate.net However, when cis-aconitate is the substrate, the inhibition is noncompetitive. researchgate.net This suggests a complex interaction with the enzyme, possibly involving different conformational states.
The table below summarizes the observed inhibition patterns of fluorocitrate on aconitase with different substrates.
| Substrate | Type of Inhibition |
| Citrate | Competitive |
| Isocitrate | Competitive |
| cis-Aconitate | Noncompetitive |
This table is based on findings from studies on the kinetics of aconitase inhibition. researchgate.net
Allosteric regulation also plays a crucial role in the metabolic consequences of aconitase inhibition. As mentioned previously, the accumulation of citrate acts as an allosteric inhibitor of phosphofructokinase-1 (PFK-1), a key control point in glycolysis. oup.com This is a classic example of feedback inhibition, where a downstream product (or in this case, an accumulated substrate due to a downstream block) regulates an upstream enzyme. dntb.gov.uanih.gov
The use of Sodium Fluoroacetate-[1,2-13C2] in metabolic flux analysis allows for the observation of these regulatory effects in intact cellular systems. By tracking the distribution of the 13C label through various metabolic pathways, researchers can infer changes in enzyme activity and regulatory control in response to the specific inhibition of aconitase. jneurosci.org
Cellular Adaptive and Compensatory Responses to TCA Cycle Blockade
In the face of a TCA cycle blockade induced by Sodium Fluoroacetate-[1,2-13C2], cells can exhibit a range of adaptive and compensatory responses to maintain energy production and biosynthetic processes. One of the primary immediate responses is an increased reliance on glycolysis for ATP generation, although this is often insufficient to meet the cell's energy demands and can be limited by the allosteric inhibition of PFK-1 by accumulating citrate. oup.com
Cells may also utilize anaplerotic reactions to replenish TCA cycle intermediates downstream of the aconitase block. For instance, glutamine can be converted to α-ketoglutarate, which can then enter the TCA cycle, partially bypassing the inhibition. Studies using 13C-labeled substrates have shown that in the presence of fluoroacetate, the labeling of glutamine from glucose persists, indicating that the glutamate/glutamine cycle between neurons and glia remains active. jneurosci.orgacs.org This suggests a mechanism where glial cells can still process glucose to some extent and provide neurons with precursors.
The table below outlines some of the key cellular responses to a TCA cycle blockade.
| Cellular Response | Description |
| Increased Glycolysis | The cell attempts to compensate for the loss of mitochondrial ATP production by upregulating glycolysis. |
| Lactate Production | Increased glycolytic flux leads to the conversion of pyruvate to lactate to regenerate NAD+ for glycolysis to continue. |
| Utilization of Alternative Fuels | Cells may increase the catabolism of other substrates, such as amino acids (e.g., glutamine), to feed into the TCA cycle downstream of the block. |
| Metabolic Reprogramming | The overall metabolic network is rewired to prioritize essential functions and attempt to maintain cellular viability under stress. |
The use of Sodium Fluoroacetate-[1,2-13C2] in combination with other labeled substrates, such as [1-13C]glucose or [1,2-13C2]acetate, has been instrumental in elucidating these complex intercellular metabolic relationships and compensatory mechanisms. jneurosci.orgacs.orgnih.gov These studies highlight the metabolic flexibility of cells and the intricate interplay between different cell types in response to metabolic stress.
Synthesis and Production
The synthesis of Sodium Fluoroacetate-[1,2-¹³C₂] involves the use of starting materials enriched with the ¹³C stable isotope. A common synthetic route starts with ¹³C-labeled ethyl fluoroacetate (B1212596). chemicalbook.com
General Synthetic Approach:
A plausible synthetic route involves the hydrolysis of ethyl fluoroacetate-¹³C₂ with a sodium base, such as sodium hydroxide, in a suitable solvent.
Starting Material: Ethyl fluoroacetate-¹³C₂
Reagent: Sodium Hydroxide (NaOH)
Reaction: Saponification (base-catalyzed hydrolysis of an ester)
Product: Sodium Fluoroacetate-¹³C₂ and ethanol (B145695)
The reaction would proceed as follows:
F¹³CH₂¹³COOCH₂CH₃ + NaOH → F¹³CH₂¹³COONa + CH₃CH₂OH
Purification and Quality Control:
Following the synthesis, purification of the Sodium Fluoroacetate-[1,2-¹³C₂] is essential to remove any unreacted starting materials, byproducts, and other impurities. bdg.co.nz Purification techniques may include recrystallization or chromatography.
Quality control is a critical final step to ensure the identity, purity, and isotopic enrichment of the final product. bdg.co.nz Standard analytical techniques employed for this purpose include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the position of the ¹³C labels. Quantitative NMR (qNMR) can be used to determine the chemical purity. bdg.co.nz
Mass Spectrometry (MS): To verify the molecular weight and confirm the level of isotopic enrichment.
High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of the compound. bdg.co.nz
Advanced Analytical Methodologies for Research with Sodium Fluoroacetate 1,2 13c2 and Its Metabolites
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Tracing and Flux Analysis
NMR spectroscopy is a non-destructive analytical technique that provides detailed information about the chemical structure and dynamics of molecules. In the context of metabolic studies with Sodium Fluoroacetate-[1,2-13C2], NMR is invaluable for tracing the journey of the ¹³C-labeled carbon atoms through various metabolic pathways.
Quantitative ¹³C-NMR for Metabolic Flux Determination
Quantitative ¹³C-NMR has become a cornerstone of metabolic flux analysis (MFA), a powerful technique for elucidating the rates of metabolic reactions within a cell. numberanalytics.com By introducing Sodium Fluoroacetate-[1,2-13C2] as a tracer, researchers can follow the incorporation of the ¹³C label into downstream metabolites. The resulting ¹³C NMR spectra exhibit characteristic splitting patterns and signal intensities that directly correlate with the activity of specific metabolic pathways. acs.org
For instance, the metabolism of [1,2-¹³C]-glucose, a similarly labeled substrate, demonstrates how the position of the ¹³C label in key metabolites like glutamate (B1630785) and glutamine can differentiate between neuronal and glial metabolic pathways in the brain. acs.org Metabolites produced through glycolysis retain both ¹³C atoms, leading to doublet peaks, while those from the pentose (B10789219) phosphate (B84403) pathway contain a single ¹³C atom, resulting in singlet peaks. acs.org This principle of analyzing splitting patterns allows for a quantitative assessment of the flux through different metabolic routes. The integration of ¹³C labeling data with metabolic network models enables the calculation of absolute flux values for numerous reactions, providing a detailed map of cellular metabolism. nih.gov
Table 1: Key ¹³C-NMR Observables for Metabolic Flux Analysis
| Observable | Significance in Metabolic Flux Analysis |
| ¹³C Chemical Shift | Identifies the specific carbon position within a metabolite that is labeled. |
| ¹³C-¹³C Coupling Constants | Provides information on the connectivity of labeled carbon atoms, confirming the intact incorporation of the [1,2-¹³C2] backbone. |
| Signal Intensity/Integral | Proportional to the concentration of the labeled metabolite, allowing for quantification of metabolite pools. |
| Isotopomer Distribution | The relative abundance of different isotopically labeled forms of a metabolite, which is directly related to the fluxes through converging and diverging metabolic pathways. |
Two-Dimensional NMR Techniques for Detailed Metabolite Fingerprinting and Structural Elucidation
While one-dimensional NMR provides valuable quantitative data, complex biological samples often exhibit significant signal overlap, making unambiguous metabolite identification challenging. nih.gov Two-dimensional (2D) NMR techniques overcome this limitation by spreading the signals across a second frequency dimension, thereby enhancing spectral resolution. nih.govuky.edu
Techniques such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) are particularly powerful for metabolite fingerprinting. nih.gov These experiments correlate the chemical shifts of directly bonded protons and carbons, providing a unique "fingerprint" for each metabolite. This allows for the confident identification of a wide range of metabolites in a single experiment, even in complex mixtures like cell extracts or biofluids. nih.gov The high accuracy of 2D NMR makes it a viable alternative to other methods for identifying and quantifying metabolites, offering a comprehensive snapshot of the metabolic state of a system after exposure to Sodium Fluoroacetate-[1,2-13C2]. nih.gov
Mass Spectrometry (MS) for Isotope Ratio Analysis and Untargeted Metabolomics
Mass spectrometry is another cornerstone technique in metabolomics, offering exceptional sensitivity and selectivity for the detection and quantification of a wide array of molecules. When coupled with isotopic labeling, MS becomes a powerful tool for tracing metabolic pathways and performing precise quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile and Derivatized Metabolites
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. mdpi.com For non-volatile metabolites, a chemical derivatization step is often required to increase their volatility, making them amenable to GC analysis. oup.com In the context of fluoroacetate (B1212596) research, GC-MS has been a preferred method for the confirmatory analysis of fluoroacetic acid, particularly in forensic toxicology. oup.com
The use of tandem mass spectrometry (MS/MS) further enhances the selectivity and sensitivity of the analysis. In GC-MS/MS, a specific ion (the precursor ion) is selected and fragmented, and the resulting product ions are detected. This process provides a high degree of confidence in the identification of the target analyte. For instance, a method for the analysis of fluoroacetamide (B1672904), a related compound, utilized GC-MS to identify the molecule and its fragments, demonstrating the technique's utility in toxicant analysis. nju.edu.cn The development of sensitive GC-MS procedures for fluoroacetic acid, often involving derivatization with reagents like pentafluorobenzyl bromide, has enabled detection at low concentrations in various matrices. nih.gov
Table 2: Example GC-MS/MS Parameters for Fluoroacetate Analysis
| Parameter | Typical Value/Condition | Purpose |
| Column | Capillary columns (e.g., HP-PLOT Q) | Separation of analytes based on volatility and polarity. |
| Derivatization Agent | Pentafluorobenzyl bromide (PFBBr) | Increases volatility and introduces a highly electronegative group for sensitive detection by electron capture or mass spectrometry. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, producing characteristic fragmentation patterns. |
| MS/MS Transition | Specific precursor-to-product ion transitions | Provides high selectivity and reduces chemical noise, improving the limit of detection. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Polar and Non-Volatile Metabolites
Many metabolites, particularly those involved in central carbon metabolism, are polar and non-volatile, making them unsuitable for direct GC-MS analysis. nih.govsemanticscholar.org Liquid chromatography-mass spectrometry (LC-MS/MS) is the premier technique for the analysis of these types of compounds. nih.govnih.gov LC separates the components of a complex mixture in the liquid phase before they are introduced into the mass spectrometer for detection.
Hydrophilic Interaction Liquid Chromatography (HILIC) is a commonly used LC technique for retaining and separating polar metabolites. amazonaws.com When coupled with tandem mass spectrometry, LC-MS/MS provides a highly sensitive and specific platform for targeted and untargeted metabolomics. nih.gov A key advantage of LC-MS/MS is its ability to analyze a wide range of compounds in a single run, making it efficient for profiling the metabolic changes induced by Sodium Fluoroacetate-[1,2-13C2]. researchgate.net Methods have been developed for the rapid and quantitative analysis of major polar metabolites in biological samples, showcasing the power of this technique. researchgate.net
Application of Stable Isotope Labeled Internal Standards (e.g., Sodium Fluoroacetate-[1,2-13C2]) for Precise Quantification
One of the most critical applications of Sodium Fluoroacetate-[1,2-13C2] is its use as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by mass spectrometry. libios.fr An ideal internal standard co-elutes with the analyte of interest and has a similar ionization efficiency but a different mass, allowing it to be distinguished by the mass spectrometer. libios.fr SIL-IS are considered the gold standard for quantitative mass spectrometry because they can effectively correct for variations in sample preparation, extraction recovery, and matrix effects that can occur during analysis. nih.govnih.gov
By adding a known amount of Sodium Fluoroacetate-[1,2-13C2] to a sample, the ratio of the unlabeled analyte to the labeled internal standard can be used to accurately determine the concentration of the unlabeled fluoroacetate. nih.gov This isotope dilution mass spectrometry (IDMS) approach has been successfully applied to the quantification of sodium monofluoroacetate in complex matrices like infant formula and dairy products, achieving high levels of precision and accuracy. nih.gov The use of a ¹³C-labeled internal standard was shown to be essential for correcting inter-individual variability in the recovery of analytes from biological samples. nih.gov
Chromatographic Separation Techniques (e.g., HPLC, Ion Chromatography) Coupled with Detection
The analysis of Sodium Fluoroacetate-[1,2-13C2] and its subsequent metabolites relies on robust chromatographic methods coupled with highly selective and sensitive detection systems. The choice of technique is often dictated by the sample matrix and the specific analytical goals. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are principal techniques, almost invariably paired with mass spectrometry (MS) for definitive identification and quantification.
Ion chromatography is particularly well-suited for the direct analysis of the fluoroacetate anion in aqueous samples, often requiring minimal sample pretreatment. thermofisher.com This technique separates ions based on their affinity for an ion-exchange stationary phase. For fluoroacetate, anion-exchange columns are effective. For instance, the Thermo Scientific™ Dionex™ IonPac™ AS24 column has been noted for its high capacity, which allows for larger injection volumes, thereby improving detection limits, a feature especially valuable when dealing with high ionic strength samples. thermofisher.com When coupled with MS, IC-MS provides a powerful tool for direct quantification without the need for chemical derivatization. thermofisher.comthermofisher.com
Reversed-phase HPLC (RP-HPLC) is another common approach. However, due to the high polarity of fluoroacetate, its retention on traditional non-polar stationary phases (like C18) can be poor. To overcome this, several strategies are employed. One method involves using columns designed for better retention of polar compounds, such as an octylsilane (B1236092) (C8) reversed-phase column, which has been successfully used for the direct aqueous injection and analysis of the fluoroacetate anion. nih.gov Another strategy is derivatization, where the fluoroacetate is chemically modified to a less polar, more easily retained compound, though modern MS sensitivity often makes this step unnecessary. thermofisher.comnih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) also presents a viable option for separating highly polar compounds like fluoroacetate and its metabolites. nih.gov
Detection is overwhelmingly accomplished using mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), due to its unparalleled selectivity and sensitivity. nih.govwur.nl Electrospray ionization (ESI) in the negative ion mode is typically used, as fluoroacetate readily forms a deprotonated molecular ion [M-H]⁻. nih.govwur.nl For unlabeled fluoroacetate, this corresponds to a mass-to-charge ratio (m/z) of 77.0. thermofisher.com In research utilizing Sodium Fluoroacetate-[1,2-13C2], the detector would be set to monitor for the corresponding m/z of 79.0. Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) modes are employed to enhance sensitivity and specificity by focusing the mass spectrometer on the specific ions of interest, effectively filtering out background noise from the sample matrix. thermofisher.comlcms.cz This capability is crucial for tracing the metabolic fate of the 13C-labeled carbon backbone.
Table 1: Examples of Chromatographic Conditions for Fluoroacetate Analysis
| Technique | Column | Mobile Phase/Eluent | Detection Method | Key Findings/Application | Reference |
|---|---|---|---|---|---|
| Ion Chromatography (IC) | Thermo Scientific™ Dionex™ IonPac™ AS24 | Potassium Hydroxide (KOH) gradient | Mass Spectrometry (MS) in SIM mode | Direct analysis in water without derivatization. High-capacity column allows for large injection volumes and good retention (k' of 8), improving detection in complex matrices. | thermofisher.com |
| Liquid Chromatography (LC) | Octylsilane (C8) Reversed-Phase | Gradient elution with water and an organic modifier (e.g., methanol (B129727) or acetonitrile) | Tandem Mass Spectrometry (LC-MS/MS) | Direct aqueous injection method for potable water. Separation is attributed to ion-exchange interactions with the stationary phase. | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Acclaim RSLC PA2 | Not specified, but compatible with 100% aqueous conditions | Mass Spectrometry (MS) | Developed for fluoroacetamide but demonstrates a rapid analysis (elution just over 1 min) for a related compound. Confirms the necessity of MS for detection as no UV signal was observed. | thermofisher.com |
| Liquid Chromatography (LC) | Not specified | Acetonitrile (B52724) and water | Tandem Mass Spectrometry (LC-MS/MS) with ESI in negative mode | Analysis of fluoroacetate in infant formula following a QuEChERS-based sample preparation. | wur.nl |
Optimized Sample Preparation Strategies for Metabolic Profiling in Diverse Research Matrices
The goal of metabolic profiling is to comprehensively identify and quantify metabolites within a biological system. When using Sodium Fluoroacetate-[1,2-13C2], this involves tracing the labeled carbons through various metabolic pathways. The accuracy of such studies is highly dependent on the sample preparation strategy, which must efficiently extract the target analytes, remove interfering matrix components, and preserve the in-vivo metabolic snapshot.
The complexity of the sample preparation protocol varies significantly with the research matrix. For relatively clean matrices like potable water, sample preparation can be minimal, often involving only filtration before direct injection into an LC-MS/MS system. thermofisher.comnih.gov
However, for complex biological matrices such as tissues, blood, or cell cultures, more extensive procedures are required to remove proteins, lipids, and other interfering substances. A typical workflow begins with rapid quenching of metabolic activity, often by flash-freezing in liquid nitrogen, followed by homogenization in a cold solvent like 80% methanol. nih.gov
Protein precipitation is a critical step for most biological samples. This is commonly achieved by adding a water-miscible organic solvent like acetonitrile, followed by centrifugation to pellet the precipitated proteins. wur.nl The resulting supernatant contains the small molecule metabolites.
Further cleanup and concentration are often necessary. Liquid-liquid extraction (LLE) can be used to partition the analytes of interest from the initial extract into an immiscible solvent. For example, after acidification, fluoroacetate can be extracted into solvents like butanone or ethyl acetate. nih.govnih.gov Alternatively, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can be employed. This method, originally developed for pesticide analysis in food, uses a combination of solvent extraction (typically with acetonitrile) and partitioning salts to induce phase separation and remove water and other interferences, and has been adapted for fluoroacetate analysis in complex matrices like infant formula. wur.nl
For some analytical techniques, particularly gas chromatography (GC), a derivatization step is essential to increase the volatility and thermal stability of polar analytes like fluoroacetate. nih.gov Common derivatizing agents include pentafluorobenzyl bromide. nih.gov While modern LC-MS/MS methods often obviate the need for derivatization for the parent compound, derivatization of its metabolites might still be necessary for their analysis, especially in broad metabolic profiling studies where techniques like GC-MS are used. metabolomicsworkbench.org For GC-MS based metabolomics, a two-step derivatization involving methoximation followed by silylation is common to analyze a wide range of metabolites. metabolomicsworkbench.org
Table 2: Summary of Sample Preparation Techniques for Fluoroacetate Analysis
| Matrix | Preparation Steps | Analytical Goal | Reference |
|---|---|---|---|
| Infant Formula | 1. Reconstitute powder in water. 2. Add acetonitrile for protein precipitation. 3. Centrifuge; wash supernatant with hexane. 4. Acidify with sulfuric acid. 5. Add QuEChERS salts for phase separation. 6. Centrifuge; evaporate and centrifuge supernatant before LC-MS/MS. | Quantification of sodium fluoroacetate. | wur.nl |
| Meat Baits | 1. Extract with water. 2. Ultrafilter. 3. Partition into butanone. 4. Back-partition into dilute base. 5. Dilute with acetonitrile and derivatize with p-bromophenacyl bromide. | LC determination of sodium fluoroacetate. | nih.gov |
| Animal Tissue | 1. Homogenize tissue. 2. Extract with methanol/water. 3. Add sulfosalicylic acid for protein precipitation. 4. Extract with ethyl acetate. 5. Dry organic extract and reconstitute in HPLC solvents. | Metabolic profiling following fluoroacetate intoxication. | nih.gov |
| Potable Water | 1. Sample preservation. 2. Filtration. | Direct aqueous injection for LC-MS/MS analysis. | nih.gov |
| General Metabolomics (Cells) | 1. Quench metabolism. 2. Methoximation with methoxyamine hydrochloride. 3. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). | Broad metabolic profiling using GC-TOF/MS. | metabolomicsworkbench.org |
Applications of Sodium Fluoroacetate 1,2 13c2 in Contemporary Metabolic Research Models
Investigating Intermediary Metabolism in in vitro Cell Culture Systems and Isolated Organ Preparations
The use of Sodium Fluoroacetate-[1,2-13C2] in in vitro models, such as cell cultures and isolated organ preparations, offers a precise method for dissecting the pathways of intermediary metabolism. When introduced to these systems, the 13C-labeled fluoroacetate (B1212596) is taken up by cells and metabolized. The labeled carbon atoms can be traced as they are incorporated into fluoroacetyl-CoA and subsequently into fluorocitrate.
The primary impact of fluorocitrate is the potent inhibition of aconitase, which catalyzes the conversion of citrate (B86180) to isocitrate in the TCA cycle. regulations.govnih.gov This inhibition leads to a significant accumulation of citrate within the cell. By using the [1,2-13C2] labeled form, researchers can specifically track the accumulation of 13C-labeled citrate. This allows for the direct measurement of the metabolic block and provides a quantitative assessment of the disruption in the TCA cycle. Furthermore, the downstream depletion of TCA cycle intermediates can also be monitored, providing a comprehensive picture of the metabolic bottleneck.
In isolated organ preparations, such as perfused hearts or livers, Sodium Fluoroacetate-[1,2-13C2] can be used to study organ-specific metabolic responses to TCA cycle inhibition. nih.gov For instance, in cardiac tissue, which is highly dependent on aerobic respiration, the disruption of the TCA cycle has profound effects on energy metabolism and function. nih.gov The use of the 13C tracer allows for the quantification of the reliance of the heart on the TCA cycle and can reveal alternative metabolic pathways that may be activated to compensate for the energy deficit.
| Metabolite | Expected Change in 13C Labeling | Metabolic Implication |
|---|---|---|
| [1,2-13C2]-Fluorocitrate | Significant Increase | Conversion of tracer and formation of the inhibitory compound. |
| [1,2-13C2]-Citrate | Significant Increase | Blockade of aconitase and accumulation of the upstream substrate. |
| 13C-Isocitrate | Significant Decrease | Inhibition of the enzymatic conversion from citrate. |
| 13C-α-Ketoglutarate | Significant Decrease | Depletion of downstream TCA cycle intermediates. |
Elucidating Carbon Flux Dynamics and Pathway Interconnections in Specific Biological Contexts
Sodium Fluoroacetate-[1,2-13C2] is a valuable tool for elucidating carbon flux dynamics and the interconnections between metabolic pathways. creative-proteomics.comnih.gov Metabolic flux analysis (MFA) using 13C-labeled substrates is a powerful technique to quantify the rates of metabolic reactions within a cell. nih.govnih.gov By introducing a labeled inhibitor like Sodium Fluoroacetate-[1,2-13C2], researchers can perturb the metabolic network and observe the resulting changes in carbon flow.
The inhibition of the TCA cycle at aconitase causes a redirection of metabolic flux. For example, the accumulated citrate can be exported to the cytosol and cleaved to form acetyl-CoA and oxaloacetate. The 13C-labeled acetyl-CoA can then be used for fatty acid synthesis, providing a measurable link between the TCA cycle and lipid metabolism. By tracing the 13C label from fluoroacetate into lipids, the extent of this rerouting can be quantified.
Furthermore, the disruption of the TCA cycle can impact anaplerotic and cataplerotic reactions, which are responsible for replenishing and drawing off TCA cycle intermediates, respectively. The use of Sodium Fluoroacetate-[1,2-13C2] in combination with other 13C-labeled substrates, such as glucose or glutamine, can provide a detailed map of how cells adjust their anaplerotic and cataplerotic fluxes to maintain metabolic homeostasis in the face of a specific enzymatic block.
| Metabolic Flux | Observed Change | Biological Context/Interpretation |
|---|---|---|
| TCA Cycle Flux (post-citrate) | Decreased | Direct inhibition of aconitase by fluorocitrate. |
| Citrate Export to Cytosol | Increased | Accumulation of mitochondrial citrate drives its transport out of the mitochondria. |
| De Novo Fatty Acid Synthesis | Increased | Increased availability of cytosolic acetyl-CoA from citrate cleavage. |
| Glutamine Anaplerosis | Increased | Compensation for the loss of TCA cycle intermediates. |
Characterization of Enzyme Activities and Regulatory Mechanisms in Experimental Systems
The use of Sodium Fluoroacetate-[1,2-13C2] allows for the detailed characterization of enzyme activities and regulatory mechanisms in situ. The primary target, aconitase, can be studied with great precision. Kinetic studies have demonstrated that fluorocitrate is a potent inhibitor of aconitase. nih.govnih.govscispace.com By monitoring the rate of formation of 13C-labeled fluorocitrate and the subsequent accumulation of 13C-labeled citrate, the inhibitory kinetics of aconitase can be determined within an intact cellular or organ system.
This approach can also be used to investigate the regulation of other enzymes and metabolic pathways that are affected by the disruption of the TCA cycle. For instance, the accumulation of citrate is known to allosterically inhibit phosphofructokinase, a key regulatory enzyme in glycolysis. regulations.govnewzealandecology.org By using Sodium Fluoroacetate-[1,2-13C2] in conjunction with 13C-labeled glucose, researchers can simultaneously measure the inhibition of the TCA cycle and the resulting feedback inhibition of glycolysis, providing insights into the coordination of these two central metabolic pathways.
Moreover, this labeled compound can be used to probe the activity of enzymes involved in fluoroacetate detoxification, such as glutathione (B108866) S-transferases, which can mediate the clearance of fluoroacetate from the body. nih.gov The rate of disappearance of the 13C-labeled fluoroacetate can provide a measure of the activity of these detoxification pathways.
Studies on Cellular Adaptation and Bioenergetic Responses to Metabolic Perturbations
Cells possess remarkable adaptive capabilities to cope with metabolic stress. Sodium Fluoroacetate-[1,2-13C2] serves as an excellent tool to induce a specific metabolic perturbation and study the subsequent cellular adaptation and bioenergetic responses. The inhibition of the TCA cycle leads to a severe reduction in ATP production from oxidative phosphorylation. nih.gov
In response to this energy crisis, cells may upregulate alternative energy-producing pathways, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway. By using Sodium Fluoroacetate-[1,2-13C2] along with other labeled substrates, the shift in carbon flux towards these compensatory pathways can be quantified. This provides a detailed understanding of how cells rewire their metabolism to survive under conditions of mitochondrial dysfunction.
Exploration of Neurotransmitter Metabolism and Neuroenergetics (e.g., Glutamate-Glutamine Cycle)
In the brain, the metabolism of neurons and glial cells is tightly coupled, particularly through the glutamate-glutamine cycle. nih.govnih.gov Glutamate (B1630785), the primary excitatory neurotransmitter, is released by neurons and taken up by astrocytes, where it is converted to glutamine. frontiersin.org Glutamine is then transported back to neurons to be reconverted to glutamate. This cycle is crucial for maintaining neurotransmission and is energetically demanding.
Sodium fluoroacetate has been shown to preferentially target glial cells, leading to the inhibition of the glial TCA cycle. dpi.qld.gov.au The use of Sodium Fluoroacetate-[1,2-13C2] allows for the precise investigation of the consequences of this glial-specific metabolic disruption on neurotransmitter cycling. The 13C label can be traced from fluoroacetate to fluorocitrate within astrocytes, and the resulting inhibition of the astrocytic TCA cycle can be monitored.
This inhibition will impair the ability of astrocytes to synthesize glutamine from glutamate, as this process requires α-ketoglutarate derived from the TCA cycle. By measuring the incorporation of 13C from labeled glucose into glutamate and glutamine in the presence of Sodium Fluoroacetate-[1,2-13C2], researchers can quantify the disruption of the glutamate-glutamine cycle. documentsdelivered.comresearchgate.net This provides valuable insights into the metabolic interplay between neurons and glia and the importance of astrocytic metabolism in supporting neuronal function.
| Parameter | Expected Observation | Neuroenergetic Consequence |
|---|---|---|
| Astrocytic 13C-Citrate Levels (from tracer) | Increase | Confirmation of astrocytic TCA cycle inhibition. |
| Rate of 13C-Glutamine Synthesis (from 13C-Glucose) | Decrease | Impaired astrocytic capacity to produce glutamine. |
| Neuronal 13C-Glutamate Replenishment | Decrease | Reduced availability of glutamine precursor for neurotransmitter synthesis. |
| Overall Glutamate-Glutamine Cycle Flux | Decrease | Disruption of the metabolic coupling between astrocytes and neurons. |
Comparative Metabolomics in Genetically Modified Organisms or Diseased States
Comparative metabolomics aims to identify differences in the metabolite profiles between different biological samples, such as healthy versus diseased tissues or wild-type versus genetically modified organisms. plos.org Sodium Fluoroacetate-[1,2-13C2] can be employed as a metabolic stressor to probe these differences in a dynamic way.
For example, cancer cells often exhibit a reprogrammed metabolism, characterized by increased glycolysis and a reliance on glutamine for anaplerosis (the Warburg effect). creative-proteomics.comisotope.commit.edu By treating cancer cells and their normal counterparts with Sodium Fluoroacetate-[1,2-13C2], researchers can compare their responses to TCA cycle inhibition. The differential accumulation of 13C-labeled citrate and the distinct patterns of metabolic rerouting can reveal unique metabolic vulnerabilities of cancer cells that could be exploited for therapeutic purposes.
Similarly, in genetically modified organisms with specific enzyme deficiencies, Sodium Fluoroacetate-[1,2-13C2] can be used to investigate the functional consequences of the genetic modification on metabolic flexibility. The ability of these organisms to adapt to the induced metabolic stress can be quantitatively assessed by tracing the fate of the 13C label, providing a deeper understanding of the role of the modified gene in metabolic regulation. The molecular pathway of sodium fluoroacetate poisoning can be further elucidated through these comparative studies. researchgate.net
Theoretical Frameworks and Computational Modeling in Sodium Fluoroacetate 1,2 13c2 Research
Kinetic Modeling of the TCA Cycle and Associated Metabolic Pathways
Kinetic modeling is a powerful tool used to simulate the dynamic behavior of metabolic pathways over time. In the context of Sodium Fluoroacetate-[1,2-13C2] research, kinetic models are primarily focused on the Tricarboxylic Acid (TCA) cycle, the central hub of cellular energy metabolism. When Sodium Fluoroacetate-[1,2-13C2] is introduced into a biological system, it is metabolized to Fluoroacetyl-CoA and subsequently to Fluorocitrate-[1,2-13C2]. This labeled fluorocitrate then inhibits the enzyme aconitase, a critical step in the TCA cycle.
A kinetic model of the TCA cycle consists of a series of ordinary differential equations (ODEs) that describe the rate of change of concentration for each metabolite in the pathway. nih.gov These equations incorporate parameters for enzyme kinetics (such as Vmax and Km) and the concentrations of substrates and products. The introduction of the ¹³C label from Sodium Fluoroacetate-[1,2-13C2] allows for the tracing of the labeled carbons as they move through the pathway until the point of inhibition.
The primary research findings derived from kinetic modeling in this context include:
Quantification of Aconitase Inhibition: By fitting the model to experimental data (e.g., time-course measurements of ¹³C-labeled citrate (B86180) and other TCA cycle intermediates), the model can provide a quantitative estimate of the degree of aconitase inhibition.
Prediction of Metabolite Accumulation: The model can predict the rate and extent of accumulation of citrate, the metabolite immediately preceding the blocked step. This has been a hallmark of fluoroacetate (B1212596) poisoning.
Dynamic System Response: Kinetic models can simulate the downstream effects of the aconitase block, such as the depletion of subsequent TCA cycle intermediates like α-ketoglutarate and succinate.
A simplified representation of key parameters in a kinetic model of the TCA cycle perturbed by fluoroacetate is presented in the table below.
| Parameter | Description | Typical Impact of Fluorocitrate Inhibition |
| Vmax (Aconitase) | The maximum rate of the aconitase-catalyzed reaction. | Effectively reduced to near zero. |
| [Citrate] | The concentration of citrate. | Significant increase over time. |
| [Isocitrate] | The concentration of isocitrate. | Significant decrease over time. |
| J(PDH) | The flux through pyruvate (B1213749) dehydrogenase, feeding acetyl-CoA into the cycle. | May decrease due to feedback inhibition. |
| J(Aconitase) | The flux through aconitase. | Drastically reduced. |
Metabolic Flux Analysis (MFA) and Fluxomics Utilizing ¹³C-Isotopomer Data
Metabolic Flux Analysis (MFA) is a technique used to quantify the rates (fluxes) of reactions within a metabolic network. medchemexpress.com When combined with the use of ¹³C-labeled substrates like Sodium Fluoroacetate-[1,2-13C2], it becomes ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful method for mapping the flow of carbon atoms through the cell. creative-proteomics.comspringernature.comnih.gov
In a typical ¹³C-MFA experiment, cells are cultured in the presence of the ¹³C-labeled substrate until they reach a metabolic and isotopic steady state. nih.gov The distribution of ¹³C isotopes in various intracellular metabolites is then measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comnih.gov This labeling pattern provides a wealth of information that can be used to constrain a computational model of the cell's metabolic network, allowing for the calculation of intracellular fluxes. creative-proteomics.comnih.gov
The use of Sodium Fluoroacetate-[1,2-13C2] in MFA provides a unique way to probe the metabolic response to a specific enzymatic inhibition. The key research findings from this approach would include:
Pinpointing the Site of Inhibition: The accumulation of ¹³C in citrate and the absence of ¹³C in downstream TCA cycle intermediates would definitively confirm the inhibition of aconitase.
Quantifying Rerouting of Metabolic Pathways: With the TCA cycle blocked, cells must reroute their metabolism to survive. ¹³C-MFA can quantify the extent to which alternative pathways, such as the glyoxylate (B1226380) shunt (in organisms that have it) or reductive carboxylation, are utilized.
Assessing Anaplerotic and Cataplerotic Fluxes: The analysis can reveal changes in the rates of reactions that replenish (anaplerosis) or drain (cataplerosis) TCA cycle intermediates in response to the metabolic block.
The following table illustrates hypothetical flux distribution data from a ¹³C-MFA study comparing control cells to cells treated with Sodium Fluoroacetate-[1,2-13C2].
| Metabolic Flux | Control (Relative Flux) | Sodium Fluoroacetate Treated (Relative Flux) | Pathway |
| Glycolysis | 100 | 110 | Glucose Catabolism |
| Pyruvate Dehydrogenase | 85 | 40 | TCA Cycle Entry |
| Citrate Synthase | 85 | 40 | TCA Cycle |
| Aconitase | 85 | 5 | TCA Cycle |
| Reductive Carboxylation | 5 | 50 | Alternative Carbon Fixation |
| Glutamate (B1630785) Dehydrogenase | -20 | 5 | Anaplerosis/Cataplerosis |
Molecular Dynamics and Docking Simulations of Enzyme-Fluorocitrate Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interaction between a ligand (in this case, fluorocitrate) and a protein (the enzyme aconitase) at an atomic level. frontiersin.orgmdpi.com
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor. mdpi.comyoutube.com In the context of fluoroacetate research, docking simulations are used to place fluorocitrate into the active site of aconitase. These simulations can:
Predict Binding Poses: Determine the most energetically favorable three-dimensional arrangement of fluorocitrate within the aconitase active site.
Identify Key Interactions: Reveal the specific amino acid residues that form hydrogen bonds, ionic interactions, or van der Waals contacts with fluorocitrate, stabilizing the enzyme-inhibitor complex.
Molecular Dynamics (MD) simulations provide a dynamic view of the molecular system over time. frontiersin.orgyoutube.com Starting from a docked pose, an MD simulation can:
Assess Binding Stability: By simulating the movements of all atoms in the system, MD can determine if the fluorocitrate molecule remains stably bound in the active site or if it dissociates.
Calculate Binding Free Energies: Advanced MD-based methods can be used to estimate the binding affinity of fluorocitrate for aconitase, providing a theoretical counterpart to experimentally determined inhibition constants.
Research findings from these simulations provide a structural basis for the potent inhibition of aconitase by fluorocitrate.
| Simulation Type | Key Findings |
| Molecular Docking | Fluorocitrate binds in the same active site as the natural substrate, citrate. |
| The fluorine atom forms a strong interaction with a key amino acid residue, preventing catalysis. | |
| Molecular Dynamics | The fluorocitrate-aconitase complex is highly stable over simulated timescales. |
| Binding of fluorocitrate restricts the conformational flexibility of the enzyme required for its catalytic cycle. |
Systems Biology Approaches for Network Perturbation Analysis and Predictive Metabolomics
Systems biology takes a holistic view of biological systems, integrating multiple layers of information (e.g., genomics, transcriptomics, proteomics, and metabolomics) to understand how they function as a whole. nih.govmetabolomics.se The introduction of Sodium Fluoroacetate-[1,2-13C2] represents a targeted perturbation to the metabolic network, and systems biology approaches are ideal for understanding the global consequences of this perturbation.
Network Perturbation Analysis involves mapping the changes in the metabolome (the complete set of small-molecule metabolites) onto the known network of biochemical reactions. By identifying which metabolites increase or decrease in concentration following fluoroacetate treatment, researchers can infer which pathways are most affected.
Predictive Metabolomics aims to use computational models to predict the metabolic state of a cell under different conditions. e-dmj.orgresearchgate.net In this context:
A genome-scale metabolic model (GEM) can be used to simulate the metabolic response to the specific inhibition of aconitase.
These models can predict which metabolic pathways will be up- or down-regulated to compensate for the TCA cycle blockage.
Predictions can be made about which metabolites are likely to accumulate or be depleted, guiding targeted experimental measurements.
The integration of ¹³C labeling data from Sodium Fluoroacetate-[1,2-13C2] with these systems-level models provides a powerful framework for understanding the complex metabolic reprogramming that occurs in response to fluoroacetate poisoning.
| Approach | Objective | Expected Outcome |
| Network Perturbation Analysis | To identify the global metabolic response to aconitase inhibition. | A map of significantly altered metabolites, revealing widespread changes beyond the immediate TCA cycle. |
| Predictive Metabolomics | To simulate and predict the metabolic consequences of fluoroacetate exposure. | Identification of potential bypass pathways, secondary metabolic blocks, and novel therapeutic targets. |
| Multi-Omics Integration | To link changes in the metabolome with changes in gene and protein expression. | A comprehensive understanding of the regulatory mechanisms that govern the cellular response to fluoroacetate. |
Future Directions and Emerging Research Opportunities with Sodium Fluoroacetate 1,2 13c2
Integration with Multi-Omics Data (e.g., Proteomics, Transcriptomics) for Holistic Metabolic Understanding
A comprehensive understanding of metabolic responses requires the integration of data from multiple molecular levels. The use of Sodium Fluoroacetate-[1,2-13C2] in conjunction with multi-omics approaches promises to provide a holistic view of its metabolic impact. By tracing the journey of the 13C labels from Sodium Fluoroacetate-[1,2-13C2] through various metabolic pathways, researchers can simultaneously monitor changes in the proteome and transcriptome.
This integrated approach can reveal how the metabolic perturbations induced by Sodium Fluoroacetate-[1,2-13C2] correlate with alterations in protein expression and gene regulation. For example, the accumulation of a 13C-labeled metabolite downstream of the point of inhibition by fluorocitrate (the toxic metabolite of Sodium Fluoroacetate) could be linked to the upregulation of genes and proteins involved in alternative metabolic pathways. Such data-driven integration of multi-omics can elucidate the complex regulatory networks that govern metabolic homeostasis and the cellular response to metabolic stress. nih.gov
Table 1: Hypothetical Integrated Multi-Omics Data Following a Time-Course Experiment with Sodium Fluoroacetate-[1,2-13C2] in a Cellular Model
| Time Point | 13C-Labeled Metabolite X Abundance (Relative Units) | Abundance of Protein Y (Fold Change) | Expression of Gene Z (Fold Change) |
| 0 hr | 1.0 | 1.0 | 1.0 |
| 2 hr | 5.2 | 1.5 | 2.1 |
| 6 hr | 15.8 | 3.2 | 4.5 |
| 12 hr | 25.1 | 5.8 | 8.3 |
| 24 hr | 22.5 | 4.9 | 7.6 |
This interactive table illustrates a hypothetical scenario where the increase in a 13C-labeled metabolite derived from Sodium Fluoroacetate-[1,2-13C2] correlates with increased expression of a specific protein and its corresponding gene over time.
Development of Novel Labeled Analogs and Probes for Highly Targeted Metabolic Interrogations
The chemical structure of Sodium Fluoroacetate-[1,2-13C2] serves as a scaffold for the development of novel, highly targeted metabolic probes. By chemically modifying the fluoroacetate (B1212596) molecule while retaining the 13C label, researchers can create a new generation of tools for metabolic investigation. For instance, attaching fluorescent dyes to Sodium Fluoroacetate-[1,2-13C2] could enable the visualization of its uptake and subcellular localization. nih.govnih.govresearchgate.net
Furthermore, analogs could be designed to have altered affinities for specific enzymes or transporters, allowing for the interrogation of their roles in fluoroacetate metabolism. These novel probes, in conjunction with the inherent traceability of the 13C label, will facilitate more precise and targeted studies of metabolic pathways.
High-Throughput Screening Methodologies for the Identification of Metabolic Modulators
High-throughput screening (HTS) is a powerful tool for discovering new drugs and understanding cellular processes. sigmaaldrich.com Sodium Fluoroacetate-[1,2-13C2] can be integrated into HTS platforms to identify compounds that modulate its metabolism or mitigate its toxic effects. In such an assay, a large library of small molecules could be screened for their ability to alter the production of 13C-labeled metabolites derived from Sodium Fluoroacetate-[1,2-13C2].
This approach would enable the rapid identification of potential therapeutic agents that target specific metabolic pathways. Analytical techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy can be adapted for high-throughput analysis of the 13C-labeling patterns in metabolites, making this a feasible and powerful screening strategy. nih.govnih.gov
Table 2: Illustrative High-Throughput Screening Data for Modulators of Sodium Fluoroacetate-[1,2-13C2] Metabolism
| Compound ID | Concentration (µM) | 13C-Labeled Fluorocitrate Level (Relative to Control) | Cell Viability (%) |
| A01 | 10 | 0.98 | 95 |
| B05 | 10 | 0.55 | 88 |
| C12 | 10 | 1.20 | 45 |
| D07 | 10 | 0.25 | 92 |
| E02 | 10 | 1.50 | 30 |
This interactive table presents hypothetical data from a high-throughput screen. Compound D07 significantly reduces the levels of the toxic metabolite 13C-labeled fluorocitrate while maintaining high cell viability, identifying it as a potential lead for further investigation.
Advanced Applications in Complex Biological Systems and in vivo Metabolic Imaging Techniques
The application of Sodium Fluoroacetate-[1,2-13C2] is not limited to cell culture models. Advanced in vivo imaging techniques, such as hyperpolarized 13C magnetic resonance spectroscopy (MRS), can be used to trace the metabolic fate of Sodium Fluoroacetate-[1,2-13C2] in real-time within living organisms. sonar.chnih.govstanford.edunih.gov This technology allows for the non-invasive visualization of metabolic fluxes and pathway activities in complex biological systems, including animal models of disease.
By using hyperpolarized Sodium Fluoroacetate-[1,2-13C2], researchers can gain unprecedented insights into how metabolic pathways are altered in diseases such as cancer or neurodegenerative disorders. These studies can provide valuable information for diagnostics and for monitoring the response to therapy.
Refinement of Computational Models for Predictive Metabolic Engineering and Pathway Redesign
Computational models of metabolism are essential tools for understanding and engineering cellular processes. nih.govnih.gov The data generated from tracer experiments with Sodium Fluoroacetate-[1,2-13C2] can be used to refine and validate these models. The precise measurements of 13C-labeling patterns in various metabolites provide strong constraints for metabolic flux analysis, leading to more accurate and predictive models. frontiersin.orgcreative-proteomics.comvanderbilt.edu
These refined models can then be used for predictive metabolic engineering, allowing researchers to design and test strategies for redirecting metabolic pathways in silico before implementing them in the laboratory. This iterative process of experimental data generation and computational model refinement will accelerate the development of novel biotechnological and therapeutic applications.
Q & A
Q. How can researchers defend methodological choices in Sodium Fluoroacetate-13C₂ studies during peer review?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
